molecular formula C48H96Cl8N8O32 B13853326 Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride

Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride

Cat. No.: B13853326
M. Wt: 1580.9 g/mol
InChI Key: CNNYDBALGFVGJQ-YIIBHZPCSA-N
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Description

Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride is a derivative of gamma-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the presence of amino groups at the 6-position of each glucose unit, which are further protonated to form the octahydrochloride salt. The unique structure of this compound allows it to form inclusion complexes with various guest molecules, making it valuable in a range of scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride typically involves the following steps:

    Bromination: Gamma-cyclodextrin is first reacted with phosphorus tribromide to introduce bromine atoms at the 6-position of each glucose unit, forming 6-bromo-gamma-cyclodextrin.

    Amination: The 6-bromo-gamma-cyclodextrin is then treated with ammonia to replace the bromine atoms with amino groups, yielding Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin.

    Protonation: Finally, the amino groups are protonated using hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and amination steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Acylated or alkylated derivatives of Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin.

    Oxidation: Nitro derivatives.

    Reduction: Primary amine derivatives.

Scientific Research Applications

Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral selector in capillary electrophoresis and chromatography for the separation of enantiomers[][4].

    Biology: Employed in the stabilization and delivery of biomolecules, such as proteins and nucleic acids, by forming inclusion complexes[][4].

    Medicine: Investigated for drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs[][4].

    Industry: Utilized in the formulation of cosmetics and personal care products to improve the stability and efficacy of active ingredients[][4].

Mechanism of Action

The primary mechanism by which Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride exerts its effects is through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment, enhancing the solubility and stability of the guest molecules. This inclusion complexation is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Heptakis-(6-amino-6-deoxy)-beta-cyclodextrin: Similar structure but with seven glucose units instead of eight.

    Octakis-(6-deoxy-6-iodo)-gamma-cyclodextrin: Similar structure but with iodine atoms instead of amino groups.

    Octakis-(6-deoxy-6-sulfanyl)-gamma-cyclodextrin: Similar structure but with sulfanyl groups instead of amino groups.

Uniqueness

Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride is unique due to its high degree of functionalization with amino groups, which allows for versatile chemical modifications and the formation of stable inclusion complexes. This makes it particularly valuable in applications requiring enhanced solubility, stability, and bioavailability of guest molecules .

Properties

Molecular Formula

C48H96Cl8N8O32

Molecular Weight

1580.9 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,11S,13R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;octahydrochloride

InChI

InChI=1S/C48H88N8O32.8ClH/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;;;;;;;;/h9-48,57-72H,1-8,49-56H2;8*1H/t9-,10-,11-,12-,13-,14-,15?,16?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;;;;;;;;/m1......../s1

InChI Key

CNNYDBALGFVGJQ-YIIBHZPCSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CN)CN)OC7CN)O)O)OC6CN)O)O)CN)CN)CN)O)O)N.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

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